9-Chloro-5h,6h,7h,8h-[1,2,4]triazolo[3,2-b]quinazoline

Medicinal Chemistry Scaffold Design Physicochemical Properties

9-Chloro-5h,6h,7h,8h-[1,2,4]triazolo[3,2-b]quinazoline (CAS 57070-37-8) is a heterocyclic building block with molecular formula C₉H₉ClN₄ and molecular weight 208.65 g/mol, classified under Heterocyclic Building Blocks in commercial catalogs. The compound features a linear [1,2,4]triazolo[3,2-b]quinazoline core (designated as 'linear triazoloquinazoline' or lTQ in the systematic nomenclature) with a fully saturated 5,6,7,8-tetrahydro carbocyclic ring, distinguishing it from the extensively studied aromatic [1,2,4]triazolo[1,5-c]quinazoline series that includes pharmacological tool compounds CGS 15943 and MRS 1220.

Molecular Formula C9H9ClN4
Molecular Weight 208.65 g/mol
Cat. No. B7861265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Chloro-5h,6h,7h,8h-[1,2,4]triazolo[3,2-b]quinazoline
Molecular FormulaC9H9ClN4
Molecular Weight208.65 g/mol
Structural Identifiers
SMILESC1CCC2=NC3=NC=NN3C(=C2C1)Cl
InChIInChI=1S/C9H9ClN4/c10-8-6-3-1-2-4-7(6)13-9-11-5-12-14(8)9/h5H,1-4H2
InChIKeyGSHLWLOPCOCGFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Chloro-5h,6h,7h,8h-[1,2,4]triazolo[3,2-b]quinazoline (CAS 57070-37-8): Core Scaffold Identity and Procurement Baseline


9-Chloro-5h,6h,7h,8h-[1,2,4]triazolo[3,2-b]quinazoline (CAS 57070-37-8) is a heterocyclic building block with molecular formula C₉H₉ClN₄ and molecular weight 208.65 g/mol, classified under Heterocyclic Building Blocks in commercial catalogs . The compound features a linear [1,2,4]triazolo[3,2-b]quinazoline core (designated as 'linear triazoloquinazoline' or lTQ in the systematic nomenclature) with a fully saturated 5,6,7,8-tetrahydro carbocyclic ring, distinguishing it from the extensively studied aromatic [1,2,4]triazolo[1,5-c]quinazoline series that includes pharmacological tool compounds CGS 15943 and MRS 1220 [1]. It is commercially available at ≥97% purity from multiple vendors, typically supplied as a research-grade solid for use as a synthetic intermediate or scaffold for derivatization .

Why In-Class Triazoloquinazoline Substitution Is Not Straightforward for 9-Chloro-5h,6h,7h,8h-[1,2,4]triazolo[3,2-b]quinazoline


The triazoloquinazoline chemical space spans multiple regioisomeric fusion patterns ([3,2-b], [1,5-c], [4,3-c], [5,1-b]) and oxidation states (aromatic vs. partially or fully hydrogenated carbocyclic rings), each yielding distinct three-dimensional geometries, electronic distributions, and reactivity profiles [1]. Within this class, the 9-chloro substituent carries a critical functional consequence: in the CGS 15943 adenosine antagonist series, replacement of the 9-chloro group by hydrogen, hydroxyl, or methoxyl preserved A₁/A₂ receptor binding affinity but drastically reduced functional antagonist activity in guinea pig tracheal strips, demonstrating that the 9-position chloro substituent is not merely a spectator group but a determinant of pharmacodynamic efficacy [2]. The target compound's unique combination of a saturated tetrahydro ring, linear [3,2-b] ring fusion, and a sole 9-chloro substituent creates a scaffold that is chemically and pharmacologically non-interchangeable with aromatic, angular-fused, or differently substituted congeners.

Quantitative Differentiation Evidence for 9-Chloro-5h,6h,7h,8h-[1,2,4]triazolo[3,2-b]quinazoline vs. Closest Analogs


Tetrahydro Saturation vs. Aromatic Planarity: Conformational and Drug-Likeness Differentiation

The target compound bears a fully saturated 5,6,7,8-tetrahydro ring, yielding an sp³-rich, non-planar scaffold (Fsp³ = 0.44, representing 4 sp³ carbons out of 9 total carbons). In contrast, CGS 15943 (9-chloro-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine, CAS 104615-18-1) and MRS 1220 (9-chloro-2-(2-furanyl)-5-((phenylacetyl)amino)-[1,2,4]triazolo[1,5-c]quinazoline, CAS 183721-15-5) possess a fully aromatic quinazoline ring with Fsp³ = 0 . The saturated ring introduces conformational flexibility that can be exploited for target binding pocket adaptation, while the lower molecular weight (208.65 vs. 285.69 for CGS 15943 and 403.83 for MRS 1220) and lower calculated LogP (estimated ~1.8 vs. measured LogP 3.85 for CGS 15943 and 4.45 for MRS 1220) position the target compound as a more fragment-like, lead-like starting point for optimization programs .

Medicinal Chemistry Scaffold Design Physicochemical Properties

Linear [3,2-b] vs. Angular [1,5-c] Ring Fusion: Regioisomeric Pharmacophore Geometry

The target compound's [1,2,4]triazolo[3,2-b]quinazoline system is classified as a 'linear triazoloquinazoline' (lTQ) in the systematic Chemical Abstracts nomenclature, whereas the pharmacologically characterized CGS 15943 and MRS 1220 employ the angular [1,2,4]triazolo[1,5-c]quinazoline (aTQ) fusion [1]. This regioisomeric difference alters the spatial orientation of the triazole and quinazoline ring systems relative to each other, which directly impacts pharmacophore geometry in receptor binding. In the CGS 15943 series (angular [1,5-c] fusion), the compound displays non-selective, high-affinity binding across human adenosine receptor subtypes: A₁ Kᵢ = 3.5 nM, A₂A Kᵢ = 4.2 nM, A₂B Kᵢ = 16 nM, A₃ Kᵢ = 50–95 nM [2]. In contrast, the linear [5,1-b] fusion series (the tautomeric equivalent of [3,2-b] in oxidized form) has been explored for distinct biological profiles including antimicrobial and kinase inhibition activities, indicating that the fusion geometry redirects target engagement [3].

Medicinal Chemistry SAR Adenosine Receptor

9-Chloro Substituent: Functional Antagonist Efficacy vs. Mere Binding Affinity from CGS 15943 SAR

In the structurally related CGS 15943 adenosine antagonist series, systematic replacement of the 9-chloro group was evaluated across four biological test systems. The 9-H, 9-OH, and 9-OCH₃ analogs retained comparable binding potency at A₁ and A₂ adenosine receptors, yet exhibited 'much less activity as antagonists of 2-chloroadenosine in guinea pig tracheal strips' compared to the 9-chloro parent [1]. This SAR finding, published in Journal of Medicinal Chemistry (Francis et al., 1988), establishes that the 9-chloro substituent is a functional efficacy determinant—not merely a binding affinity modulator—within triazoloquinazoline chemotypes. For the target compound, this class-level SAR finding implies that the 9-chloro group is expected to confer functional antagonism capability that would be lost or attenuated upon replacement with hydrogen, hydroxyl, or methoxy at this position [1].

SAR Adenosine Antagonist Functional Selectivity

Cytotoxic Potency of 9-Chloro Triazoloquinazolines: NTCHMTQ as Class Benchmark for Anticancer Activity

While direct cytotoxicity data for 9-Chloro-5h,6h,7h,8h-[1,2,4]triazolo[3,2-b]quinazoline itself are not yet published in the primary literature, closely related 9-chloro-substituted triazoloquinazoline derivatives have demonstrated quantifiable anticancer activity. The compound 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c]quinazoline (NTCHMTQ) showed an IC₅₀ below 4 μg/mL against HeLa human cervical carcinoma cells, a threshold used by the U.S. National Cancer Institute (NCI) for classification as a potential anticancer drug candidate [1]. In murine leukemia L1210 cells, the same compound exhibited an IC₁₀₀ of 12 μM with selective cytotoxicity over fibroblast NIH-3T3 cells (IC₁₀₀ = 24 μM), representing a 2-fold selectivity window for the cancer cell line [2]. These data establish that the 9-chloro triazoloquinazoline chemotype is capable of delivering NCI-relevant levels of antiproliferative activity, supporting the target compound as a credible scaffold for anticancer SAR exploration.

Anticancer Cytotoxicity DNA Interaction

Building Block Purity, Availability, and Synthetic Tractability Versus Multi-Substituted Congeners

The target compound is commercially available from multiple vendors (AKSci, LeYan, Moldb, ChemSrc) at standardized purity levels of 97–98%, with molecular weight 208.65 g/mol and formula C₉H₉ClN₄ . In contrast, the adenosine antagonist tool compounds CGS 15943 and MRS 1220 are more complex, multi-substituted molecules (MW 285.69 and 403.83, respectively) typically procured as finished pharmacological tools rather than derivatizable building blocks . The target compound's single reactive handle (9-chloro) on an otherwise unsubstituted tetrahydro-triazoloquinazoline core leaves positions 2, 3, and 5 available for systematic parallel derivatization via established chemistries (nucleophilic aromatic substitution at C-9, electrophilic substitution, or cross-coupling), offering greater synthetic tractability for library production compared to fully elaborated and functionally committed analogs .

Chemical Sourcing Parallel Synthesis Building Blocks

Selectivity Profile of 9-Chloro Triazoloquinazolines: MRS 1220 as Benchmark for A₃ Receptor Selectivity

The 9-chloro triazoloquinazoline chemotype has demonstrated the capacity for exceptional receptor subtype selectivity. MRS 1220 (9-chloro-2-(2-furanyl)-5-((phenylacetyl)amino)-[1,2,4]triazolo[1,5-c]quinazoline) binds the human A₃ adenosine receptor with a Kᵢ of 0.65 nM, exhibiting 469-fold selectivity over rat A₁ receptors (Kᵢ = 305 nM) and 80-fold selectivity over rat A₂A receptors (Kᵢ = 52 nM) . In functional assays, MRS 1220 demonstrated a K_B of 1.7 nM at human A₃ receptors and reversed A₃ agonist-elicited inhibition of tumor necrosis factor-alpha formation in human macrophage U-937 cells with an IC₅₀ of 0.3 μM . This benchmark establishes the triazoloquinazoline 9-chloro core as capable of delivering high-affinity, highly selective target engagement. The target compound, lacking the 2-furyl and 5-phenylacetylamino substituents that drive A₃ selectivity in MRS 1220, represents the unoptimized core scaffold—offering the opportunity to install alternative substituents for selectivity engineering toward different biological targets beyond adenosine receptors.

Adenosine A₃ Receptor Selectivity CNS Applications

Recommended Research and Procurement Application Scenarios for 9-Chloro-5h,6h,7h,8h-[1,2,4]triazolo[3,2-b]quinazoline


Fragment-Based Drug Discovery (FBDD) Library Inclusion for Kinase and GPCR Screening

With a molecular weight of 208.65 g/mol, Fsp³ of 0.44, and estimated cLogP ≈ 1.8, this compound satisfies the Rule of Three criteria for fragment library design (MW < 300, cLogP ≤ 3). The demonstrated capacity of 9-chloro triazoloquinazolines to achieve sub-nanomolar affinity and high receptor subtype selectivity (MRS 1220: hA₃ Kᵢ = 0.65 nM) [1] supports inclusion in fragment screens targeting kinases, GPCRs, or epigenetic readers. The saturated tetrahydro ring offers conformational diversity not available from flat aromatic triazoloquinazoline fragments, potentially accessing cryptic binding pockets.

Parallel Synthesis of Focused 2,3,5-Trisubstituted Triazoloquinazoline Libraries

The compound's single 9-chloro substituent leaves positions 2, 3, and 5 unsubstituted and available for systematic derivatization [1]. Procurement at 97–98% purity from multiple vendors enables direct use in parallel chemistry workflows (e.g., nucleophilic aromatic substitution at C-9, Suzuki/Heck coupling if halogen exchange is performed, or Mannich-type reactions at the triazole ring). This makes it a superior starting scaffold compared to pre-functionalized analogs such as CGS 15943 (already substituted at positions 2, 5, and 9), which would require deprotection or deconstruction steps before library synthesis [2].

Anticancer Lead Optimization Leveraging the 9-Chloro Pharmacophore

The closely related 9-chloro triazoloquinazoline NTCHMTQ achieved NCI-qualifying cytotoxicity (HeLa IC₅₀ < 4 μg/mL) with a 2-fold selectivity window for leukemia L1210 cells (IC₁₀₀ = 12 μM) over normal fibroblasts (IC₁₀₀ = 24 μM), and induced caspase 3-dependent apoptosis [1][2]. The target compound serves as the unelaborated core for systematic optimization of the [3,2-b] tetrahydro series, where varying substituents at positions 2 and 5—the positions that critically modulated activity in the CGS 15943 adenosine antagonist SAR —could yield anticancer leads with improved selectivity and potency relative to the [4,3-c] benchmark series.

Adenosine Receptor Antagonist Scaffold-Hopping and Selectivity Engineering

The linear [3,2-b] fusion geometry of the target compound is structurally distinct from the angular [1,5-c] fusion of established adenosine antagonists CGS 15943 and MRS 1220 [1]. For programs seeking novel adenosine receptor ligands with differentiated IP, this scaffold offers a scaffold-hopping opportunity: retain the 9-chloro substituent (proven critical for functional antagonism in the CGS 15943 SAR [2]) while exploring how the altered fusion geometry and tetrahydro saturation modulate subtype selectivity and functional bias at A₁, A₂A, A₂B, and A₃ receptors. MRS 1220's 469-fold A₃-over-A₁ selectivity provides a benchmark for selectivity engineering goals.

Quote Request

Request a Quote for 9-Chloro-5h,6h,7h,8h-[1,2,4]triazolo[3,2-b]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.